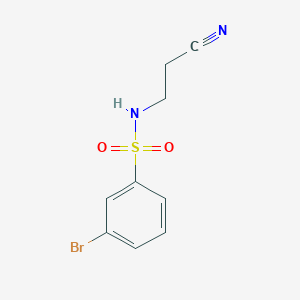
3-bromo-N-(2-cyanoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-cyanoethyl)benzenesulfonamide: is an organic compound characterized by the presence of a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-cyanoethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-cyanoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(2-cyanoethyl)benzenesulfonamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-amino-N-(2-cyano-ethyl)-benzenesulfonamide.
Oxidation: Formation of 3-bromo-N-(2-cyano-ethyl)-benzenesulfonic acid.
Scientific Research Applications
Chemistry: 3-bromo-N-(2-cyanoethyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may also be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s sulfonamide group is of particular interest in medicinal chemistry for the development of antibacterial and antifungal agents. Its derivatives may exhibit activity against a range of pathogens.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-cyanoethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence.
Comparison with Similar Compounds
- 3-Bromo-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)benzamide
- 3-Bromo-N’-(2-cyanoethyl)benzohydrazide
- 3-bromo-N’-(2-cyanoethyl)benzenecarbohydrazide
Comparison: Compared to these similar compounds, 3-bromo-N-(2-cyanoethyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Properties
Molecular Formula |
C9H9BrN2O2S |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
3-bromo-N-(2-cyanoethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,6H2 |
InChI Key |
BQJYNEHFPJULFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

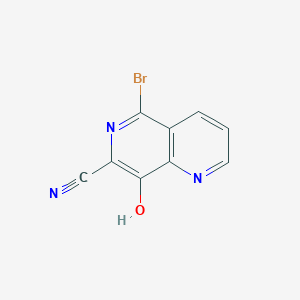
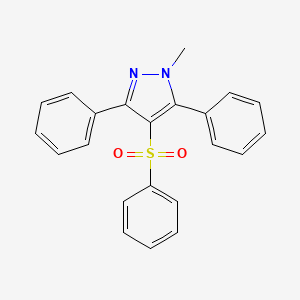
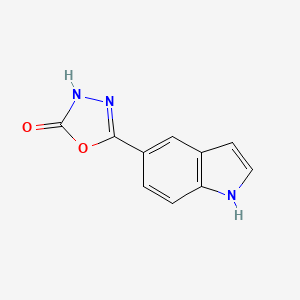
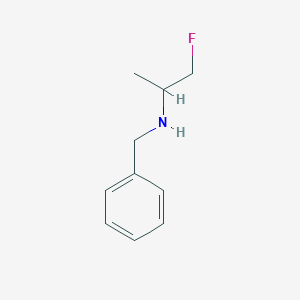
![methyl 4-[(Z)-2-nitroprop-1-enyl]benzoate](/img/structure/B8582477.png)

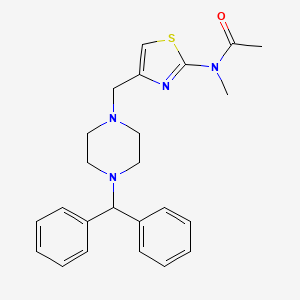
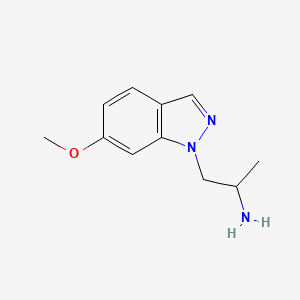


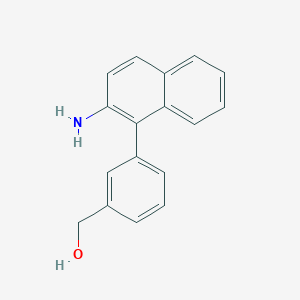
![7'-bromo-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B8582544.png)

